molecular formula C16H23N3O2 B2646321 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide CAS No. 1706287-58-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2646321
CAS No.: 1706287-58-2
M. Wt: 289.379
InChI Key: QDXNYZCJUDGFIV-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide is a synthetically accessible compound that serves as a versatile intermediate for the development of targeted protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs). Its molecular structure incorporates key features valuable in medicinal chemistry: the pyrazole ring is a common pharmacophore known to act as a hinge-binding motif in kinase inhibitors, while the tetrahydropyran (oxane) and cyclohexene rings provide three-dimensional structural complexity that can enhance selectivity and physicochemical properties. This compound is structurally analogous to scaffolds used in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib analogs, positioning it as a critical building block for the exploration of novel kinase-targeted therapies and degradation agents. The primary research value of this molecule lies in its potential to be linked to E3 ubiquitin ligase ligands (e.g., via the cyclohex-3-ene-1-carboxamide moiety) to create bifunctional PROTAC molecules. These chimeras are designed to recruit specific protein targets, often kinases of interest in oncology and immunology, to the cellular ubiquitin-proteasome system for degradation, offering a promising strategy beyond traditional inhibition. Its application is therefore central to cutting-edge chemical biology efforts aimed at achieving potent and selective knockdown of disease-relevant proteins, providing researchers with a valuable tool for probing complex signaling pathways and validating new therapeutic targets.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(14-4-2-1-3-5-14)18-15-10-17-19(12-15)11-13-6-8-21-9-7-13/h1-2,10,12-14H,3-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXNYZCJUDGFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the oxane moiety: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Cyclohexene ring formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Coupling reactions: The final step involves coupling the pyrazole, oxane, and cyclohexene moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide is compared below with pyrazole- and carboxamide-containing analogs, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analog: 1,3,4-Thiadiazole Derivatives with Pyrazole Substituents

The 2022 study in Monatshefte für Chemie synthesized 1,3,4-thiadiazole-pyrazole hybrids (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives) with antimicrobial activity . Key differences include:

  • Core Structure : The thiadiazole-pyrazole hybrids incorporate a sulfur-containing heterocycle (thiadiazole) instead of the cyclohexene carboxamide.
  • Substituents: The nitro group (-NO₂) at the phenyl ring in the analogs contrasts with the oxan-4-ylmethyl group in the target compound.
  • Bioactivity: The thiadiazole derivatives exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy. No data exists for the target compound’s antimicrobial performance, but its carboxamide group may modulate interactions with microbial enzymes.

Structural Analog: Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide scaffolds are prevalent in kinase inhibitors (e.g., crizotinib analogs). Unlike this compound, these often include aromatic or alkylamine substituents. For example:

  • Solubility: The oxan-4-ylmethyl group likely improves water solubility compared to non-polar substituents (e.g., methyl or phenyl groups).

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thiadiazole-Pyrazole Hybrids
Molecular Weight ~335 g/mol (estimated) 280–320 g/mol
LogP Predicted ~2.5 (moderate lipophilicity) Reported 1.8–2.3
Hydrogen Bond Acceptors 5 6–7 (due to nitro/thiadiazole groups)
Bioactivity Not reported Antimicrobial (MIC: 8–32 µg/mL)

Key Research Findings and Gaps

  • Synthetic Complexity: The target compound’s tetrahydropyran and cyclohexene groups require multi-step synthesis, similar to the thiadiazole derivatives in the cited study, which employed hydrazonoyl chloride intermediates and triethylamine catalysis .
  • Biological Data : While thiadiazole-pyrazole hybrids show antimicrobial promise, the target compound’s activity remains uncharacterized. Its cyclohexene carboxamide may confer selectivity for eukaryotic targets (e.g., kinases or GPCRs) over microbial enzymes.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazole ring and a cyclohexene moiety. Its IUPAC name is N-(oxan-4-yl)pyrazol-4-amine, and it has the molecular formula C₉H₁₅N₃O. Understanding the chemical properties is crucial for elucidating its biological mechanisms.

Biological Activities

1. Cytotoxic and Anticancer Activity:
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC₅₀ values indicating effective antiproliferative activity .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-739.70Caspase activation
Compound BMDA-MB-2310.26MEK inhibition
Compound CVarious10.21Prostaglandin E₂ synthase inhibition

2. Antinociceptive and Anti-inflammatory Effects:
Similar pyrazole compounds have demonstrated antinociceptive properties, which could be attributed to their ability to modulate pain pathways. The anti-inflammatory activity observed in some analogs suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Potential:
Certain derivatives have been studied for their neuroprotective effects, particularly through inhibition of metabolic enzymes relevant to neurodegenerative disorders. For example, specific pyrazole analogs have shown inhibition of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

Caspase Activation: The activation of caspases plays a critical role in apoptosis, which is essential for the anticancer properties observed in pyrazole derivatives.

MEK Pathway Inhibition: Inhibition of the MEK pathway has been linked to reduced proliferation in cancer cells, highlighting the significance of this signaling cascade in tumor biology.

Enzyme Inhibition: The ability to inhibit key enzymes such as AChE suggests potential applications in treating neurodegenerative diseases.

Case Studies

Recent studies have explored the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Breast Cancer Treatment
A study evaluated the effects of a pyrazole derivative similar to this compound on breast cancer cell lines. Results indicated significant cytotoxicity with an IC₅₀ value lower than many existing treatments, suggesting a promising avenue for future drug development .

Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective effects of pyrazole compounds in animal models of Alzheimer’s disease. The results showed improved cognitive function and reduced neuroinflammation, supporting further exploration into their therapeutic potential .

Q & A

Q. Critical Parameters :

  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful purification to avoid byproducts .
  • Temperature Control : Alkylation steps often proceed optimally at 50–80°C to balance reaction rate and side reactions .
  • Catalyst Selection : Palladium catalysts (e.g., for cross-coupling) must be moisture-free to prevent deactivation .

Basic: How can researchers confirm the stereochemical configuration and three-dimensional conformation of this compound?

Answer:

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions. For example, similar pyrazole derivatives were analyzed using Mo-Kα radiation (λ = 0.71073 Å) with R-factors < 0.05 .
  • Computational Methods : Density Functional Theory (DFT) optimizations (B3LYP/6-31G* basis set) predict stable conformers and electrostatic potential surfaces, aiding in understanding binding preferences .
  • NMR Spectroscopy : 2D NOESY or ROESY experiments detect through-space proton interactions to infer spatial arrangements, particularly for the cyclohexene ring .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:
Contradictions may arise from variations in:

Assay Conditions :

  • Cell Line Specificity : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-dependent effects .
  • Concentration Ranges : Use dose-response curves (e.g., IC₅₀ values) to compare potency thresholds .

Structural Analogues :

  • Metabolite Interference : Check for metabolic conversion (e.g., via LC-MS) of the parent compound to active/inactive derivatives in cellular models .
  • Stereochemical Purity : Enantiomer-specific bioactivity can be assessed using chiral HPLC-separated fractions .

Advanced: How does the oxan-4-ylmethyl moiety influence the compound’s pharmacokinetic properties and target selectivity?

Answer:

  • Lipophilicity : The oxane ring (logP ~1.2) balances hydrophobicity, enhancing membrane permeability compared to purely aliphatic chains .
  • Metabolic Stability : Oxane’s ether linkage resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo .
  • Target Interactions : Molecular docking (e.g., AutoDock Vina) suggests the oxane group occupies hydrophobic pockets in kinase targets (e.g., EGFR), improving binding affinity over non-substituted analogues .

Basic: What in vitro assays are most appropriate for preliminary evaluation of its bioactivity?

Answer:

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition of targets like PI3K or MAPK .
  • Antiproliferative Activity : MTT or resazurin assays in cancer cell lines (72-hour exposure) with IC₅₀ determination .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: What computational approaches predict target interactions and structure-activity relationships (SAR)?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability and key residues (e.g., hydrogen bonds with pyrazole-NH) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
  • QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with bioactivity .

Basic: How can researchers mitigate challenges in purifying this compound due to its polar functional groups?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (5→95% ACN) separates polar byproducts .
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit differential solubility of the carboxamide group .
  • Ion-Exchange Resins : Capture charged impurities via Amberlite IRA-400 in basic aqueous conditions .

Advanced: What mechanistic studies are critical to elucidate its mode of action in complex biological systems?

Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq analysis reveals pathway enrichment (e.g., apoptosis, NF-κB signaling) .
  • Inhibitor Profiling : Competitive binding assays (e.g., TR-FRET) against a kinase inhibitor library .

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